molecular formula C19H21ClN2O2 B2965378 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide CAS No. 954081-28-8

4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide

Cat. No. B2965378
CAS RN: 954081-28-8
M. Wt: 344.84
InChI Key: BOZMWQJNKLKCDY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a similar compound, “4-(2-Chloro-ethyl)-benzamide”, the InChI code is "1S/C9H10ClNO/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H2,11,12)" .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel derivatives, including compounds similar to 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide, were synthesized and evaluated for their antimicrobial and antifungal activities. These studies aimed to discover new potent agents against a variety of microbial strains. For example, the synthesis of 4-(substituted benzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-one derivatives involved a two-step process starting from pyrazine-2-carboxamide. These compounds were then tested for their efficacy against bacterial strains such as E.coli, K.pneumonia, S.aureus, B. Subtilis, and fungal strains like A.niger and S. cerevisiae. The introduction of electron-withdrawing groups like fluorine, bromine, and chlorine at the phenyl ring's p-position significantly enhanced biological activity (Rajurkar & Pund, 2014).

Green Chemistry and Catalysis

In the context of green chemistry, Keggin-type heteropolyacids were employed as environmentally benign catalysts for synthesizing new 2-Benzoylamino-N-phenyl-benzamide derivatives, including structures akin to 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide. This approach under microwave irradiations and solvent-free conditions resulted in high-yield reactions within a short time. The synthesized compounds were subjected to antibacterial and antifungal tests, showing significant inhibition of bacterial and fungal growth, highlighting their potential as effective antimicrobial agents (Ighilahriz-Boubchir et al., 2017).

Mitotic Inhibition in Plant Cells

A series of N-(1,1-dimethylpropynyl) benzamide compounds, including those with structural similarities to 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide, were investigated for their ability to inhibit mitosis in plant cells. Specific derivatives, particularly N-(1,1-dimethylpropynyl)-3-chlorobenzamide, demonstrated powerful and selective mitotic inhibition at concentrations as low as 0.1 μM. This effect was evident across various plant species, indicating the potential of these compounds in agricultural applications to control undesired plant growth or in the study of plant cell division mechanisms (Merlin et al., 1987).

Safety and Hazards

According to Sigma-Aldrich, the compound may cause skin irritation (H317) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

properties

IUPAC Name

4-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(23)21-10-11-22-12-13-24-18(14-22)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZMWQJNKLKCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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